molecular formula C20H16ClN3S B2800332 (Z)-3-((3-chlorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476676-24-1

(Z)-3-((3-chlorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2800332
CAS No.: 476676-24-1
M. Wt: 365.88
InChI Key: PKXJAMUYVSRFOZ-PTNGSMBKSA-N
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Description

(Z)-3-((3-chlorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H16ClN3S and its molecular weight is 365.88. The purity is usually 95%.
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Biological Activity

(Z)-3-((3-chlorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound featuring a thiazole moiety that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C19H19ClN2S\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_{2}\text{S}

This structure includes:

  • A thiazole ring that is known for its diverse biological activities.
  • An acrylonitrile group which enhances its reactivity.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The presence of electron-withdrawing groups like chlorine in the phenyl ring enhances these effects by increasing the compound's lipophilicity and cellular uptake .

Case Study:
A study on thiazole derivatives found that modifications at specific positions on the thiazole ring significantly influenced their cytotoxicity. Compounds with halogen substitutions demonstrated enhanced activity against cancer cell lines, with IC50 values often lower than standard chemotherapeutics like doxorubicin .

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92HT29
Compound B1.98 ± 1.22Jurkat

Antimicrobial Activity

Thiazole-containing compounds have also been investigated for their antimicrobial properties. The incorporation of a chlorophenyl group has been linked to increased activity against various bacterial strains. For example, thiazoles have been effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antimicrobial agents .

Research Findings:
In vitro studies demonstrated that specific thiazole derivatives inhibited bacterial growth with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
Compound C8MRSA
Compound D16E. coli

Anticonvulsant Activity

Some thiazole derivatives have shown promise in anticonvulsant activity, suggesting their potential in treating epilepsy and other neurological disorders. The SAR analysis revealed that modifications to the thiazole structure can significantly enhance anticonvulsant efficacy .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be largely attributed to its structural components:

  • Thiazole Moiety : Essential for antitumor and antimicrobial activities.
  • Chlorophenyl Group : Enhances lipophilicity and bioactivity.
  • Dimethylphenyl Substituents : Influence the electronic properties and overall reactivity of the compound.

Properties

IUPAC Name

(Z)-3-(3-chloroanilino)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-13-6-7-18(14(2)8-13)19-12-25-20(24-19)15(10-22)11-23-17-5-3-4-16(21)9-17/h3-9,11-12,23H,1-2H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXJAMUYVSRFOZ-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Cl)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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